![molecular formula C8H5F3N2OS B12873471 6-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine](/img/structure/B12873471.png)
6-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine is a chemical compound with the molecular formula C8H5F3N2OS It is a derivative of benzo[d]oxazole, featuring a trifluoromethylthio group at the 6th position and an amine group at the 2nd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine typically involves the introduction of the trifluoromethylthio group onto a benzo[d]oxazole scaffold. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 6-chlorobenzo[d]oxazol-2-amine, is reacted with trifluoromethanesulfenyl chloride (CF3SCl) under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reactivity of the trifluoromethylthio group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
6-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine can undergo various chemical reactions, including:
Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amine group under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
6-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 6-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amine group can form hydrogen bonds with target proteins, potentially inhibiting their function. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine: Similar structure but with a sulfur atom replacing the oxygen in the oxazole ring.
6-((Trifluoromethyl)thio)benzo[d]imidazol-2-amine: Similar structure but with a nitrogen atom replacing the oxygen in the oxazole ring.
Uniqueness
6-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C8H5F3N2OS |
|---|---|
Molekulargewicht |
234.20 g/mol |
IUPAC-Name |
6-(trifluoromethylsulfanyl)-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C8H5F3N2OS/c9-8(10,11)15-4-1-2-5-6(3-4)14-7(12)13-5/h1-3H,(H2,12,13) |
InChI-Schlüssel |
WLQPZHJSESNJLN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1SC(F)(F)F)OC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



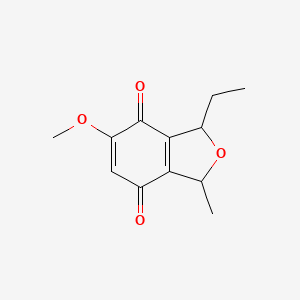
![6-Phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12873417.png)
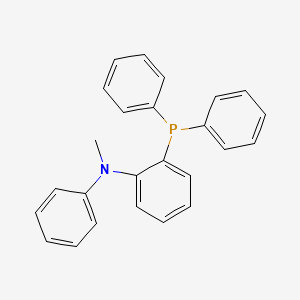
![3-Methyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-ol](/img/structure/B12873430.png)

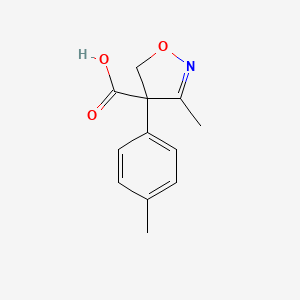
![6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole](/img/structure/B12873441.png)
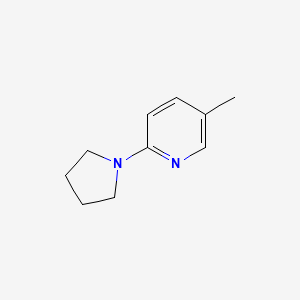

![2-(Hydroxymethyl)benzo[d]oxazole-5-carboxamide](/img/structure/B12873468.png)
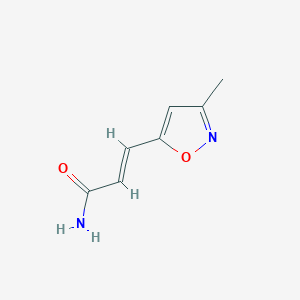
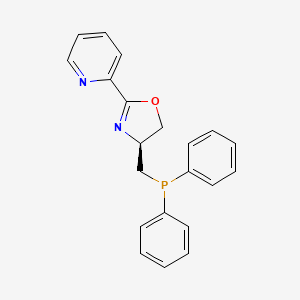
![3-(4-Aminobenzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12873487.png)
